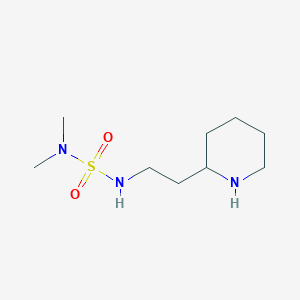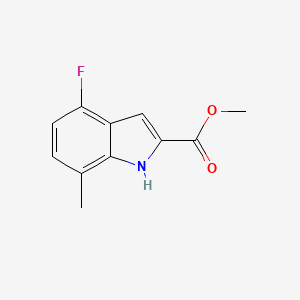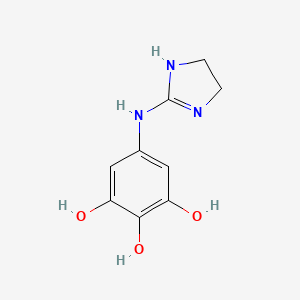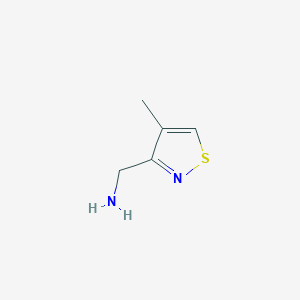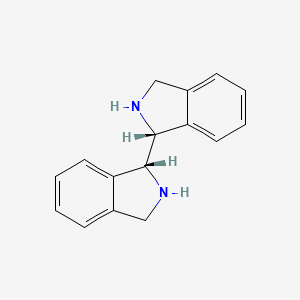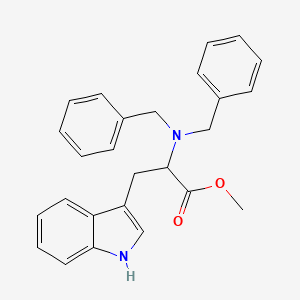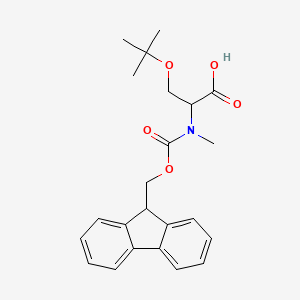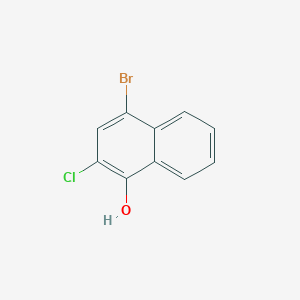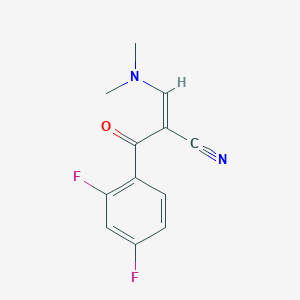
2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile is an organic compound that features a difluorobenzoyl group and a dimethylamino group attached to an acrylonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile typically involves the reaction of 2,4-difluorobenzoyl chloride with dimethylaminoacetonitrile under basic conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
Preparation of 2,4-Difluorobenzoyl Chloride: This intermediate is prepared by reacting 2,4-difluorobenzoic acid with thionyl chloride.
Formation of the Target Compound: The 2,4-difluorobenzoyl chloride is then reacted with dimethylaminoacetonitrile in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The difluorobenzoyl group can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Addition Reactions: The acrylonitrile moiety can undergo addition reactions with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Addition Reactions: Nucleophiles like amines or thiols can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products where the fluorine atoms are replaced by nucleophiles.
Addition Reactions: Products where the acrylonitrile moiety is modified by the addition of nucleophiles.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluorobenzoyl group can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluorobenzoyl Chloride: An intermediate used in the synthesis of the target compound.
2,4-Difluorobenzylamine: Another compound featuring the difluorobenzoyl group.
Dimethylaminoacetonitrile: A precursor used in the synthesis.
Uniqueness
2-(2,4-Difluorobenzoyl)-3-(dimethylamino)-acrylonitrile is unique due to the combination of the difluorobenzoyl and dimethylamino groups, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H10F2N2O |
|---|---|
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
(Z)-2-(2,4-difluorobenzoyl)-3-(dimethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C12H10F2N2O/c1-16(2)7-8(6-15)12(17)10-4-3-9(13)5-11(10)14/h3-5,7H,1-2H3/b8-7- |
Clé InChI |
LBVXYAHPDWCZGR-FPLPWBNLSA-N |
SMILES isomérique |
CN(C)/C=C(/C#N)\C(=O)C1=C(C=C(C=C1)F)F |
SMILES canonique |
CN(C)C=C(C#N)C(=O)C1=C(C=C(C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,2-Dimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12823542.png)
![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;hydrochloride](/img/structure/B12823546.png)
